TLR Subtype Selectivity: Enpatoran Spares TLR3, TLR4, and TLR9 Unlike Hydroxychloroquine and IRS‑954
Enpatoran (M5049) was profiled against all endosomal TLRs. At concentrations up to 10 µM, it produced no detectable inhibition of TLR3, TLR4, or TLR9 in cellular reporter assays, and this selectivity was confirmed in vivo . By contrast, hydroxychloroquine inhibits TLR9 (IC₅₀ ~110 nM) and TLR7 (IC₅₀ ~2.78 µM) , while the oligonucleotide IRS‑954 antagonises both TLR7 and TLR9 . Enpatoran is therefore the only compound in this set that cleanly restricts its antagonism to TLR7 and TLR8.
| Evidence Dimension | Inhibition of non‑target endosomal TLRs (TLR3, TLR4, TLR9) |
|---|---|
| Target Compound Data | No inhibition of TLR3, TLR4, or TLR9 at concentrations up to 10 µM (HEK293 NF‑κB‑luciferase reporter assays); confirmed inactive in vivo |
| Comparator Or Baseline | Hydroxychloroquine: TLR7 IC₅₀ ~2.78 µM, TLR9 IC₅₀ ~110 nM. IRS‑954: dual TLR7/9 antagonist (oligonucleotide). |
| Quantified Difference | Enpatoran shows >1000‑fold selectivity window for TLR7/8 over TLR3/4/9; HCQ inhibits TLR9 at concentrations only ~25‑fold above its TLR7 IC₅₀. |
| Conditions | HEK293 cells transfected with individual TLR expression constructs; in‑vivo confirmation in murine models . |
Why This Matters
Clean TLR7/8 selectivity avoids confounding immunomodulation through TLR9 (a key sensor of CpG‑DNA) — critical for experiments that require interpretation of pathway‑specific biology.
- [1] Vlach J, Bender AT, Przetak M, et al. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity. J Pharmacol Exp Ther. 2021;376(3):397-409. doi:10.1124/jpet.120.000275 View Source
- [2] Guide to Immunopharmacology. Hydroxychloroquine: TLR7 inhibition data (IC₅₀ 2.78 µM), TLR9 inhibition data (IC₅₀ ~110 nM). View Source
- [3] Barrat FJ, Meeker T, Gregorio J, et al. Nucleic acids of mammalian origin can act as endogenous ligands for Toll‑like receptors and may promote systemic lupus erythematosus. J Exp Med. 2005;202(8):1131‑1139. (IRS‑954 characterisation) View Source
